

Convoline (CAS: 89783-61-9): An In-depth Technical Guide

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Disclaimer: The majority of the available scientific literature focuses on the pharmacological properties of extracts from the plant Convolvulus pluricaulis, which contains **Convoline** as one of its constituents. Data pertaining specifically to the isolated compound **Convoline** is limited. This guide provides a comprehensive overview of the existing knowledge, clearly distinguishing between data on the pure compound and the plant extracts.

Core Chemical and Physical Properties

Convoline is a tropane alkaloid characterized by a 3,4-dimethoxybenzoate moiety attached to a hydroxy-azabicyclo-octane structure.[1] Its physicochemical properties are crucial for its pharmacokinetic behavior.

Table 1: Physicochemical Properties of Convoline



Property	Value	Reference
CAS Number	89783-61-9	[1]
Molecular Formula	C16H21NO5	[1]
Molecular Weight	307.34 g/mol	[1]
IUPAC Name	(8-hydroxy-8- azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate	[1]
XLogP3-AA	2.4	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	5	[1]
Exact Mass	307.14197277 Da	[1]

Pharmacological Properties and Bioactivity

Convoline, primarily studied as a component of Convolvulus pluricaulis extracts, is associated with a range of central nervous system and cardiovascular effects.

Neuropharmacological Activities

Anti-epileptic and Anticonvulsant Effects: Alcoholic extracts of Convolvulus pluricaulis, which contain **Convoline**, have been shown to antagonize electrically induced convulsive seizures.[1] Methanolic extracts provided significant protection against tonic convulsions induced by transcorneal electroshock, with efficacy comparable to the standard drug phenytoin.[1]

Anxiolytic and Antidepressant-like Activities: Ethyl acetate and aqueous fractions of ethanolic extracts from the aerial parts of Convolvulus pluricaulis have demonstrated significant anxiolytic effects in animal models.[1] This is evidenced by an increased time spent in the open arms of an elevated plus maze.[1] At higher doses, a reduction in neuromuscular coordination was observed, suggesting muscle relaxant properties.[1]



Neuroprotective Effects: Aqueous extracts containing **Convoline** have shown potent neuroprotective activity, which is attributed to anti-acetylcholinesterase (anti-AChE) and antioxidant mechanisms.[1]

Cardiovascular and Metabolic Effects

Hypotensive Effects: Water-soluble fractions of Convolvulus pluricaulis containing **Convoline** have been observed to cause significant and prolonged hypotension in animal models.[1] Ethanolic extracts have also demonstrated a negative inotropic action on both amphibian and mammalian myocardium, as well as spasmolytic activity on smooth muscles.[2]

Hypolipidemic Effects: Extracts containing **Convoline** have shown hypolipidemic properties. In cholesterol-fed gerbils, administration of these extracts for 90 days resulted in a significant reduction in serum cholesterol, LDL cholesterol, triglycerides, and phospholipids.[1]

Quantitative Bioactivity Data (from Convolvulus pluricaulis Extracts)

It is critical to note that the following quantitative data pertains to extracts of Convolvulus pluricaulis and not to the pure **Convoline** compound. The concentration of **Convoline** in these extracts was not specified in the cited literature.

Table 2: In Vitro Bioactivity of Convolvulus pluricaulis Extracts

Assay	Extract Type	IC₅₀ Value (µg/mL)	Reference
DPPH Radical Scavenging	Methanolic	41.00	[3][4]
DPPH Radical Scavenging	Not Specified	434.78	[5]
Hydrogen Peroxide Scavenging	Not Specified	7.82	[5]
Superoxide Radical Scavenging	Not Specified	132.18	[5]



Pharmacokinetics and Bioavailability

Detailed pharmacokinetic studies on pure **Convoline** are not readily available. However, based on its physicochemical properties, some inferences can be made.

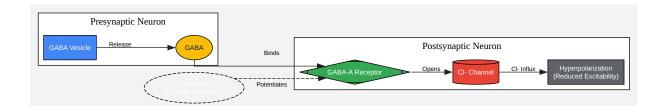
Convoline has a moderate lipophilicity (XLogP3-AA of 2.4), which suggests it may be capable of crossing biological membranes.[1] However, it is reported to have poor water solubility, which poses a significant challenge for oral administration and is likely to result in variable dissolution and limited bioavailability.[1]

Putative Mechanisms of Action and Signaling Pathways

Direct evidence for the molecular targets and signaling pathways of pure **Convoline** is lacking. However, based on the observed pharmacological effects of Convolvulus pluricaulis extracts, several putative mechanisms can be proposed.

Modulation of GABAergic Neurotransmission

The anxiolytic and anticonvulsant effects of Convolvulus pluricaulis extracts strongly suggest an interaction with the GABAergic system. The probable mechanism is thought to involve the GABAA-benzodiazepine receptor complex.[6] Benzodiazepines and other positive allosteric modulators of the GABAA receptor enhance the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.



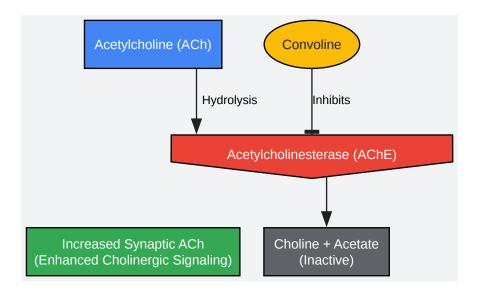
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Putative GABAergic modulation by **Convoline**.

Acetylcholinesterase Inhibition

The neuroprotective effects of Convolvulus pluricaulis extracts are attributed, in part, to the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, **Convoline** would increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a key mechanism for cognitive enhancement and is a therapeutic target in Alzheimer's disease.



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Proposed mechanism of acetylcholinesterase inhibition.

Cardiovascular Modulation

The hypotensive effects of Convolvulus pluricaulis extracts may be due to a combination of central tranquilizing effects and peripheral actions, such as vasodilation (spasmolytic activity on smooth muscles) and negative inotropic effects on the heart.[1][2] The precise molecular targets for these effects have not been elucidated for **Convoline**, but could involve adrenergic receptors or calcium channels, common targets for hypotensive agents.

Experimental Protocols

Detailed experimental protocols from studies using pure **Convoline** are not available in the reviewed literature. The following are generalized protocols for the key bioassays mentioned in the context of Convolvulus pluricaulis extracts.



General Extraction of Convoline from Convolvulus pluricaulis

A common method for obtaining **Convoline** and other alkaloids from the plant material involves an alkaline ethanolic extraction followed by liquid-liquid extraction.

- Defatting: The dried and powdered plant material is first defatted using a non-polar solvent like n-hexane with ultrasonication.
- Alkaline Ethanolic Extraction: The defatted plant material is then extracted with a solution of potassium hydroxide in ethanol, again using ultrasonication. This step is repeated multiple times to maximize the yield.
- Liquid-Liquid Extraction: The resulting phytocomplex is then subjected to liquid-liquid extraction to separate the alkaloid-rich fraction.
- Chromatographic Separation: The crude extract can be further purified using techniques like flash chromatography to isolate individual compounds, including **Convoline**.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine
then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a
yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified
spectrophotometrically at 412 nm.

Procedure:

- A reaction mixture is prepared in a 96-well plate containing a buffer solution (e.g., Tris-HCl, pH 8.0), DTNB, and the AChE enzyme.
- The test compound (**Convoline**) at various concentrations is added to the wells. A control well without the inhibitor is also prepared.



- The plate is pre-incubated.
- The reaction is initiated by adding the substrate, ATCI.
- The absorbance at 412 nm is measured over time using a microplate reader.
- The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the control. The IC₅₀ value is then determined from a dose-response curve.

Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Model)

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.

- Animals: Typically, mice or rats are used.
- Procedure:
 - Animals are divided into control and test groups. The test groups receive varying doses of the compound (e.g., **Convoline**) orally or intraperitoneally. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.
 - After a set period to allow for drug absorption, a maximal electrical stimulus is delivered via corneal or ear electrodes.
 - The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
 - The ability of the compound to abolish or reduce the duration of the tonic hindlimb extension is taken as an indication of anticonvulsant activity.

Anxiolytic Activity Assessment (Elevated Plus Maze - EPM Model)

The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents.

Foundational & Exploratory



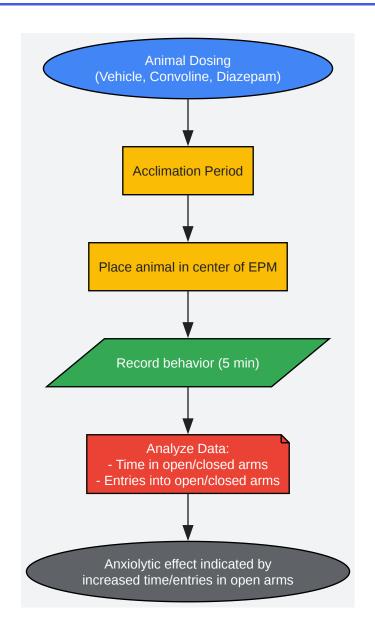


 Apparatus: The maze is shaped like a plus sign and elevated off the ground. It has two open arms and two arms enclosed by walls.

Procedure:

- Animals are treated with the test compound (Convoline), a vehicle (control), or a standard anxiolytic drug (e.g., diazepam).
- After a suitable absorption time, each animal is placed in the center of the maze, facing an open arm.
- The animal's behavior is recorded for a set period (e.g., 5 minutes).
- The primary measures of anxiolytic activity are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total number of arm entries. An increase in these parameters suggests an anxiolytic effect.





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